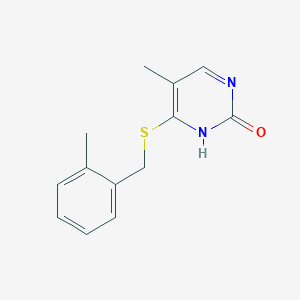

![molecular formula C24H24N6O3S B2399379 7-(2-(苯并[d]噁唑-2-基硫)乙基)-8-(苄基(甲基)氨基)-1,3-二甲基-1H-嘌呤-2,6(3H,7H)-二酮 CAS No. 850914-96-4](/img/structure/B2399379.png)

7-(2-(苯并[d]噁唑-2-基硫)乙基)-8-(苄基(甲基)氨基)-1,3-二甲基-1H-嘌呤-2,6(3H,7H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

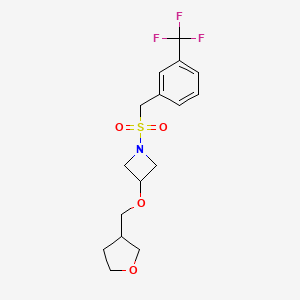

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H24N6O3S and its molecular weight is 476.56. The purity is usually 95%.

BenchChem offers high-quality 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌活性

苯并噁唑-2(3H)-酮衍生物,包括所讨论的化合物,已被合成,并评估了其对人胰腺腺癌和人非小细胞肺癌癌细胞系的体外细胞毒性 . 许多这些化合物被发现具有优异到中等活性 .

抗分枝杆菌活性

一些苯并噁唑-2(3H)-酮衍生物已显示出有希望的抗分枝杆菌活性,其IC50值等于环丙沙星 .

光催化合成

提出了一种新的方法,使用C掺杂TiO2纳米粒子作为光催化剂,通过邻硝基苯酚的光还原和与尿素的环化来合成苯并[d]噁唑-2(3H)-酮 .

抗菌活性

合成了一系列含有喹喔啉和苯并噁唑片段的苯甲酰胺衍生物,并在体外对革兰氏阳性和革兰氏阴性细菌菌株进行了测试 . 分子对接研究表明,对DNA回旋酶(PDB ID:4KTN)的良好对接分数在-9.85和-7.8 kcal/mol之间 .

分子对接研究

分子对接研究有助于识别小分子支架,并提供清晰的见解,以了解任何化合物的性质,例如结合能、电子分布、氢键和供体-受体能力、极化率、疏水性和蛋白质-配体相互作用,以及对目标的选择性/亲和力和先导结构的确定 .

抗真菌活性

抗真菌活性的结果表明,一些苯并噁唑衍生物对黑曲霉和白色念珠菌最有效。 albicans .

作用机制

Target of Action

Similar compounds bearing benzo[d]oxazol-2-ylthio groups have been reported to act as potent inhibitors of the lasb quorum sensing system in gram-negative bacteria .

Mode of Action

This is a common mechanism of action for many inhibitors .

Biochemical Pathways

The compound likely affects the quorum sensing pathways in bacteria. Quorum sensing is a form of bacterial cell-cell communication that allows bacteria to respond to external factors such as nutrient availability and coordinate behaviors such as biofilm formation and virulence production .

Result of Action

The result of the compound’s action would be the inhibition of the target, leading to a disruption in the quorum sensing pathways. This could potentially reduce the virulence and biofilm formation of the bacteria .

生化分析

Biochemical Properties

Benzoxazole derivatives are generally known for their wide range of biological activities

Cellular Effects

Some benzoxazole derivatives have shown cytotoxicity against certain cancer cell lines

Molecular Mechanism

It is possible that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression, similar to other benzoxazole derivatives . These hypotheses need to be confirmed through experimental studies.

属性

IUPAC Name |

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[benzyl(methyl)amino]-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O3S/c1-27(15-16-9-5-4-6-10-16)22-26-20-19(21(31)29(3)24(32)28(20)2)30(22)13-14-34-23-25-17-11-7-8-12-18(17)33-23/h4-12H,13-15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEQCVREWZYEKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)CC3=CC=CC=C3)CCSC4=NC5=CC=CC=C5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2399296.png)

![N-(2,6-dimethylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide](/img/structure/B2399298.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B2399300.png)

![2-(4-Benzoylphenoxy)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2399305.png)

![2-Chloro-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)acetamide](/img/structure/B2399307.png)

![(E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2399312.png)

![3-phenoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2399314.png)